ddATP trisodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H13N5Na3O11P3 |

|---|---|

Molecular Weight |

541.13 g/mol |

IUPAC Name |

trisodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O11P3.3Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+;;;/m0.../s1 |

InChI Key |

WOYWGDWPYDSCTN-PXJNTPRPSA-K |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of ddATP trisodium in DNA synthesis?

An In-depth Technical Guide to the Mechanism of Action of 2',3'-Dideoxyadenosine 5'-Triphosphate (ddATP) in DNA Synthesis

Abstract

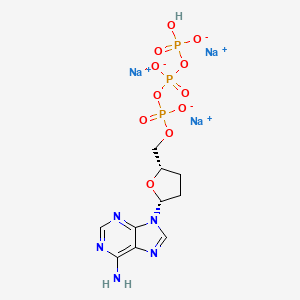

2',3'-Dideoxyadenosine 5'-triphosphate (ddATP), a synthetic analog of the natural deoxynucleoside triphosphate dATP, functions as a potent inhibitor of DNA synthesis. Its core mechanism of action is chain termination , a process stemming from its unique molecular structure. The absence of a 3'-hydroxyl group on the deoxyribose sugar moiety makes the incorporation of ddATP into a growing DNA strand a terminal event, as it prevents the formation of a subsequent phosphodiester bond, thereby halting elongation.[1][2] This characteristic has established ddATP as an indispensable tool in molecular biology, most notably as a cornerstone of the Sanger DNA sequencing method, and as the active metabolite of certain antiviral nucleoside reverse transcriptase inhibitors (NRTIs).[2][3] This technical guide provides a comprehensive examination of ddATP's mechanism, supported by quantitative data on its inhibitory effects, detailed experimental protocols, and illustrative diagrams for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Chain Termination

The inhibitory function of ddATP is fundamentally linked to its molecular structure and its interaction with DNA polymerase enzymes during the process of DNA replication.

Structural Basis of Chain Termination

DNA synthesis, catalyzed by DNA polymerases, involves the sequential addition of deoxynucleoside triphosphates (dNTPs) to a growing DNA strand. This process is driven by the formation of a phosphodiester bond between the free 3'-hydroxyl (-OH) group on the terminal nucleotide of the DNA strand and the alpha-phosphate of an incoming dNTP.[1] The presence of this 3'-OH group is therefore essential for chain elongation.

ddATP is a structural analog of dATP but crucially lacks the 3'-OH group, which is replaced by a hydrogen atom.[1] This modification is the basis of its function as a chain terminator.

Figure 1. Structural comparison of dATP and ddATP.

Molecular Interaction and Inhibition of DNA Polymerase

During DNA synthesis, DNA polymerase can incorporate ddATP into the growing strand opposite a thymine base on the template strand. However, once incorporated, the absence of the 3'-OH group on the ddATP molecule prevents the polymerase from catalyzing the nucleophilic attack required to form a phosphodiester bond with the next incoming dNTP.[1] This results in the irreversible termination of DNA strand elongation.[4]

Figure 2. Mechanism of ddATP-mediated DNA chain termination.

Quantitative Analysis of Polymerase Inhibition

The inhibitory effect of ddATP can be quantified using kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are highly dependent on the specific DNA polymerase, the reaction conditions (such as the presence of cofactors like Mn2+), and the competing dATP concentration.[5] Due to a lack of standardized reporting, a direct comparison across different studies is challenging.[6]

| DNA Polymerase | Organism/Virus | Inhibition Parameter | Value | Notes |

| DNA Polymerase α | Mouse Myeloma | Ki | Varies | Inhibition is competitive with dATP and dependent on Mn2+ concentration.[5] |

| Reverse Transcriptase | HIV-1 | IC50 | ~10 µM | Represents the concentration for effective inhibition of natural endogenous reverse transcription (NERT).[6] |

| DNA Polymerase θ | Human | - | Inhibited by ddATP (active metabolite) | Zalcitabine and didanosine are prodrugs converted to active ddCTP and ddATP, which inhibit Polθ.[3] |

| Taq DNA Polymerase | Thermus aquaticus | - | Lower incorporation rate than ddGTP | Taq polymerase incorporates ddGTP at a rate ~10 times higher than ddATP.[7] |

Key Experimental Protocols

The chain-terminating property of ddATP is harnessed in several key experimental methodologies, most famously in Sanger sequencing.

Sanger Dideoxy Chain Termination Sequencing

Developed by Frederick Sanger in 1977, this method determines the nucleotide sequence of a DNA fragment.[8]

Objective: To determine the nucleotide sequence of a DNA template.

Principle: The DNA to be sequenced serves as a template for in vitro DNA synthesis. A mixture of all four normal dNTPs is included, along with a small, chain-terminating concentration of one fluorescently labeled ddNTP (e.g., ddATP) in each of four separate reactions. The random incorporation of a ddNTP terminates synthesis, producing a collection of DNA fragments of varying lengths, each ending with the specific ddNTP used in that reaction.[9] These fragments are then separated by size using capillary electrophoresis, and the sequence is read by detecting the fluorescent label on each terminating nucleotide.

Detailed Protocol:

-

Template Preparation: The double-stranded DNA (dsDNA) of interest (e.g., a PCR product or plasmid insert) is purified and denatured into single-stranded DNA (ssDNA), typically by heating.[10]

-

Reaction Setup: Four separate cycle sequencing reactions are prepared. Each reaction tube contains:

-

The ssDNA template.

-

A DNA primer that anneals to a known region of the template.[8]

-

A thermostable DNA polymerase (e.g., Taq polymerase).

-

All four dNTPs (dATP, dCTP, dGTP, dTTP).

-

A small amount of one of the four ddNTPs (ddATP in the 'A' tube, ddCTP in the 'C' tube, etc.), each labeled with a different fluorescent dye.

-

-

Cycle Sequencing (PCR): The reaction undergoes thermal cycling:

-

Denaturation (~96°C): Separates the DNA strands.

-

Annealing (~50-60°C): Allows the primer to bind to the template.

-

Extension (~60°C): The DNA polymerase synthesizes a new DNA strand complementary to the template. Elongation continues until a ddNTP is randomly incorporated, at which point the chain is terminated.[10]

-

-

Fragment Separation: The resulting DNA fragments from all four reactions are combined and separated by size with single-nucleotide resolution using capillary gel electrophoresis. Smaller fragments migrate faster through the gel matrix.

-

Sequence Analysis: A laser excites the fluorescent dyes at the end of each fragment as they pass a detector. The detector identifies the color of the dye, which corresponds to the specific terminating ddNTP (A, T, C, or G). The sequence is then read by assembling the order of these terminal bases from the shortest fragment to the longest.

Figure 3. Experimental workflow for dye-terminator Sanger sequencing.

DNA Polymerase Inhibition Assay (Steady-State Kinetics)

This protocol outlines a general method to determine the inhibitory potential (e.g., Ki or IC50) of ddATP against a specific DNA polymerase.

Objective: To quantify the inhibition of a DNA polymerase by ddATP.

Principle: A primer extension assay is used to measure the rate of incorporation of a single dNTP by a DNA polymerase in the presence of varying concentrations of the inhibitor, ddATP. The rate of reaction is monitored, often by using a radiolabeled dNTP or a fluorescently labeled primer, and the data is fitted to a kinetic model (e.g., Michaelis-Menten) to determine kinetic parameters.[11][12]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a primer-template (P/T) DNA duplex. The primer is often 5'-labeled with 32P or a fluorescent dye for detection. The template contains an overhang with the nucleotide that is complementary to the dNTP being assayed.[11]

-

Purify the DNA polymerase of interest.

-

Prepare stock solutions of the specific dNTP (e.g., dATP) and the inhibitor (ddATP) at various concentrations.

-

-

Reaction Setup: Reactions are typically performed in a buffer optimal for the specific polymerase. A master mix containing the P/T duplex, buffer, and polymerase is prepared.[12]

-

Initiation and Incubation: The reaction is initiated by adding the dNTP and varying concentrations of ddATP. The reactions are incubated at the optimal temperature for the polymerase for a set period, ensuring the reaction stays within the initial velocity phase (typically <20% product formation).[12]

-

Quenching: The reactions are stopped by adding a quenching solution, such as formamide with EDTA, which chelates divalent cations necessary for the polymerase and denatures the DNA.

-

Product Separation: The reaction products (extended primer) are separated from the unextended primer using denaturing polyacrylamide gel electrophoresis (PAGE).[12]

-

Data Acquisition and Analysis: The gel is imaged using a phosphorimager (for 32P) or a fluorescence scanner. The intensity of the bands corresponding to the unextended and extended primers is quantified. The reaction velocity (rate of product formation) is calculated for each ddATP concentration. The data is then plotted and fitted to an appropriate enzyme inhibition model to calculate the IC50 or Ki value.

Conclusion

The mechanism of action of ddATP trisodium as a DNA chain terminator is a cornerstone of modern molecular biology. Its structural lack of a 3'-hydroxyl group provides a simple yet powerful tool for halting DNA synthesis, a principle that has been elegantly exploited in Sanger sequencing for decades and continues to be relevant in the study of DNA polymerases and the development of antiviral therapies. A thorough understanding of its interaction with various polymerases, supported by quantitative kinetic analysis and robust experimental protocols, is essential for its effective application in research and drug development.

References

- 1. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DNA Polymerase θ: A Cancer Drug Target with Reverse Transcriptase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ddATP BIOLOG Life Science Institute [biolog.de]

- 5. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Crystal structures of a ddATP-, ddTTP-, ddCTP, and ddGTP- trapped ternary complex of Klentaq1: Insights into nucleotide incorporation and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbenotes.com [microbenotes.com]

- 9. cd-genomics.com [cd-genomics.com]

- 10. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2',3'-dideoxyadenosine 5'-triphosphate Trisodium Salt (ddATP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-dideoxyadenosine 5'-triphosphate (ddATP), in its trisodium salt form, is a synthetic analog of the natural deoxynucleotide, 2'-deoxyadenosine 5'-triphosphate (dATP). Its defining structural feature is the absence of hydroxyl groups at both the 2' and 3' positions of the deoxyribose sugar moiety. This modification underpins its critical role in molecular biology and pharmacology as a potent chain terminator of DNA synthesis. This guide provides a comprehensive overview of the chemical properties, structure, and applications of ddATP trisodium salt, with a focus on its mechanism of action and use in experimental protocols.

Chemical Structure and Properties

The fundamental structure of ddATP consists of an adenine base, a dideoxyribose sugar, and a triphosphate group. The absence of the 3'-hydroxyl group is the key to its function. In a growing DNA strand, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the last nucleotide and the 5'-phosphate group of the incoming nucleotide. Because ddATP lacks this 3'-hydroxyl group, the addition of the next nucleotide is prevented, leading to the termination of DNA chain elongation.[1][2][3]

A summary of the key chemical and physical properties of 2',3'-dideoxyadenosine 5'-triphosphate trisodium salt is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₅O₁₁P₃ · 4Na | [4] |

| Molecular Weight | 563.1 g/mol | [4] |

| CAS Number | 99827-72-2 | [4] |

| Appearance | A solution in water | [4] |

| Solubility | Soluble in water | [4] |

| Stability | ≥ 2 years when stored properly | [4] |

| Storage Conditions | -20°C | [5] |

Mechanism of Action: Chain Termination

The primary mechanism of action for ddATP is as a chain-elongating inhibitor of DNA polymerase.[3][6] During DNA synthesis, DNA polymerase incorporates nucleotides complementary to the template strand. When ddATP is incorporated into the growing DNA chain, its lack of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting further elongation of the DNA strand.[1][3] This process is known as chain termination.

Experimental Protocols

The unique chain-terminating property of ddATP has been instrumental in the development of key molecular biology techniques, most notably Sanger DNA sequencing. It is also a critical component in the study of reverse transcriptases and in the development of antiviral therapies.

Sanger DNA Sequencing

Sanger sequencing, also known as the chain-termination method, utilizes ddNTPs (including ddATP) to determine the nucleotide sequence of a DNA molecule.[1][2]

Methodology:

-

Reaction Setup: Four separate sequencing reactions are prepared. Each reaction contains the DNA template, a primer, DNA polymerase, and all four deoxynucleoside triphosphates (dATP, dCTP, dGTP, and dTTP).

-

Addition of ddNTPs: A small amount of one of the four dideoxynucleoside triphosphates (ddATP, ddCTP, ddGTP, or ddTTP) is added to each of the four reactions.

-

DNA Synthesis and Termination: As DNA synthesis proceeds, the DNA polymerase will occasionally incorporate a ddNTP instead of its corresponding dNTP. This results in the termination of the DNA strand. Because the incorporation of the ddNTP is random, a series of DNA fragments of different lengths is generated in each reaction tube, with each fragment terminating at a specific nucleotide.

-

Gel Electrophoresis: The resulting DNA fragments are separated by size using gel electrophoresis.

-

Sequence Determination: The sequence is read by identifying the terminal nucleotide of each fragment, typically by using fluorescently labeled ddNTPs where each of the four ddNTPs has a different colored fluorescent tag.[2]

Reverse Transcriptase Inhibition

ddATP is a potent inhibitor of reverse transcriptases, which are enzymes used by retroviruses like HIV to convert their RNA genome into DNA.[4] The active metabolite of the anti-HIV drug didanosine (ddI) is ddATP.[4][6]

Methodology for in vitro Reverse Transcriptase Assay:

-

Enzyme and Template/Primer: A purified reverse transcriptase enzyme is incubated with a suitable RNA or DNA template-primer hybrid.

-

Reaction Mixture: The reaction mixture includes a buffer, dNTPs, and varying concentrations of the inhibitor (ddATP).

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme or dNTPs and incubated at the optimal temperature for the enzyme.

-

Quantification of Inhibition: The extent of DNA synthesis is measured, often by the incorporation of a radiolabeled dNTP. The inhibitory effect of ddATP is determined by comparing the amount of synthesis in the presence and absence of the inhibitor. The Ki (inhibition constant) can then be calculated. For HIV and visna virus reverse transcriptases, the Ki values for ddATP are 20 and 37 nM, respectively.[4]

Applications in Research and Drug Development

The unique properties of ddATP have led to its widespread use in various fields:

-

Genomics and Molecular Biology: It remains a cornerstone of DNA sequencing, enabling the determination of gene sequences, identification of mutations, and other genetic analyses.[1]

-

Antiviral Drug Development: As an active metabolite of dideoxynucleoside analogs like didanosine, it serves as a critical tool in the study and development of antiretroviral therapies.[6]

-

Cancer Research: ddATP is used to study DNA polymerases in cancer cells and to investigate the mechanisms of action of certain anticancer drugs.[4][6]

-

Biotechnology: It is employed in various biotechnological applications, including the identification of genes for improving crop yields and resilience.[1]

Stability and Storage

For optimal performance and longevity, 2',3'-dideoxyadenosine 5'-triphosphate trisodium salt should be stored at -20°C.[5] Under these conditions, it is stable for at least two years.[4] It is typically shipped on dry ice to maintain its stability during transit.[4]

Conclusion

2',3'-dideoxyadenosine 5'-triphosphate trisodium salt is a vital molecule in the toolkit of researchers and scientists. Its ability to act as a specific chain terminator for DNA polymerases has revolutionized DNA sequencing and has had a profound impact on our understanding of genetics and viral replication. Its continued use in both fundamental research and as a tool in drug discovery underscores its enduring importance in the life sciences.

References

A Technical Guide to ddATP Trisodium: Mechanism, Quantification, and Application as a Chain-Terminating Inhibitor of DNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideoxyadenosine triphosphate (ddATP) trisodium is a synthetic analog of the natural deoxynucleotide, deoxyadenosine triphosphate (dATP).[1][2] Its significance in molecular biology and therapeutics stems from a critical structural modification: the absence of a hydroxyl (-OH) group at the 3' position of the deoxyribose sugar ring.[2][3] This alteration fundamentally changes its interaction with DNA polymerases, transforming it from a building block of DNA into a potent chain-terminating inhibitor.[1]

The incorporation of ddATP into a nascent DNA strand by a DNA polymerase results in the immediate and irreversible cessation of DNA synthesis.[4][5] This property has been harnessed in cornerstone molecular biology techniques, most notably Sanger DNA sequencing, and provides a foundational mechanism for a class of antiviral drugs.[1][6] This technical guide offers an in-depth exploration of ddATP's function, presenting quantitative data on its inhibitory effects, detailed experimental protocols for its characterization and use, and visual representations of its molecular mechanism and experimental workflows.

Core Mechanism of Action: Irreversible Chain Termination

The inhibitory function of ddATP is a direct consequence of its molecular structure. During standard DNA replication, a DNA polymerase catalyzes the formation of a phosphodiester bond. This bond links the 3'-hydroxyl group of the terminal nucleotide on the growing DNA strand to the alpha-phosphate group of an incoming dNTP.[4][7] This reaction is essential for the continuous elongation of the DNA chain.

ddATP, however, lacks the requisite 3'-hydroxyl group; a hydrogen atom is present instead.[2] While DNA polymerases can recognize and incorporate ddATP into the growing strand opposite a thymine base, the absence of the 3'-OH group on the incorporated ddATP molecule prevents the subsequent formation of a phosphodiester bond with the next nucleotide.[3][4] This results in the permanent termination of DNA chain elongation.[5]

Quantitative Data on DNA Polymerase Inhibition

The inhibitory potency of ddATP varies significantly among different types of DNA polymerases and experimental conditions. Factors influencing inhibition include the specific enzyme, the presence of cofactors like manganese ions (Mn2+), and the concentration of the competing natural nucleotide (dATP).[8] While comprehensive comparative data is not always available in a single source, the following table summarizes known quantitative values for ddATP's inhibitory activity.

| DNA Polymerase | Organism/Virus | Inhibition Type | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Conc.) | Notes |

| Reverse Transcriptase | HIV | Chain Elongation Inhibitor | 20 nM | Not Widely Reported | ddATP is the active metabolite of antiviral drugs like didanosine.[9][10] |

| Reverse Transcriptase | Visna Virus | Chain Elongation Inhibitor | 37 nM | Not Widely Reported | Demonstrates broad activity against retroviral polymerases.[10] |

| DNA Polymerase | Mouse Ehrlich Ascites Tumor Cells | Competitive Inhibitor | 60 µM (with ATP), 18 µM (with GDP) | Not Widely Reported | Inhibition is competitive with the natural dNTP.[10] |

| DNA Polymerase α | Mouse Myeloma | Competitive Inhibitor | Varies | Not Widely Reported | Inhibition is strongly enhanced in the presence of Mn2+ ions.[8] |

| Taq DNA Polymerase | Thermus aquaticus | Chain Elongation Inhibitor | Not Widely Reported | Not Widely Reported | Widely used in Sanger sequencing; incorporation efficiency is a key parameter.[10][11] |

| DNA Polymerase β | Human | - | Not Widely Reported | Not Widely Reported | Specific inhibition data by ddATP is not widely reported.[1] |

Experimental Protocols

Protocol: Sanger Sequencing Using ddATP

This protocol outlines the foundational chain-termination sequencing method developed by Frederick Sanger.[7][12]

Objective: To determine the nucleotide sequence of a DNA template by generating a series of DNA fragments that terminate at adenine bases.

Methodology:

-

Reaction Setup: Four separate sequencing reactions are prepared, one for each dideoxynucleotide (ddATP, ddGTP, ddCTP, ddTTP). For the ddATP reaction, the following components are combined in a PCR tube:

-

DNA Template (e.g., purified PCR product or plasmid)

-

Sequencing Primer (a single primer, not a pair)[4]

-

DNA Polymerase (e.g., a modified Taq polymerase like ThermoSequenase™)[11]

-

A mixture of all four dNTPs (dATP, dGTP, dCTP, dTTP)

-

A controlled, lower concentration of ddATP, often at a ddATP:dATP ratio between 1:50 and 1:100.[13] The ddATP is typically labeled with a fluorescent dye.[12]

-

-

Thermal Cycling (Cycle Sequencing): The reaction undergoes linear amplification through multiple thermal cycles:

-

Denaturation: ~96°C for 10-30 seconds to separate the DNA strands.

-

Annealing: ~50-60°C for 5-15 seconds for the primer to bind to the template.

-

Extension: ~60°C for 1-4 minutes for the DNA polymerase to synthesize the new DNA strand. During this step, the polymerase will randomly incorporate either dATP or the chain-terminating ddATP.[14]

-

-

Post-Reaction Cleanup: Unincorporated ddNTPs, dNTPs, and primers are removed, typically using an exonuclease/phosphatase treatment (like ExoSAP-IT) or column purification.[15]

-

Capillary Electrophoresis: The purified DNA fragments are separated by size with single-nucleotide resolution using a capillary electrophoresis instrument.[15]

-

Data Analysis: A laser excites the fluorescent dyes on the terminated fragments as they pass a detector. The instrument records the color and intensity of the fluorescence, generating a chromatogram where each peak of a specific color corresponds to a nucleotide at a specific position in the sequence.

Protocol: DNA Polymerase Inhibition Assay

This protocol provides a general framework for quantifying the inhibitory activity (IC50) of ddATP against a specific DNA polymerase.

Objective: To determine the concentration of ddATP required to inhibit 50% of the activity of a purified DNA polymerase.

Methodology:

-

Template-Primer Preparation: An oligonucleotide template is annealed to a shorter, complementary primer (often radiolabeled or fluorescently labeled at the 5' end) to create a substrate for the polymerase.

-

Reaction Setup: A master mix is prepared containing:

-

Reaction Buffer (with appropriate pH and salt concentrations, e.g., Tris-HCl, KCl, MgCl2)

-

Purified DNA Polymerase

-

Annealed Template-Primer

-

A mixture of three dNTPs (e.g., dGTP, dCTP, dTTP)

-

The competing dNTP (dATP) at a fixed concentration.

-

-

Inhibitor Titration: The master mix is aliquoted into a series of tubes. A serial dilution of ddATP trisodium is added to these tubes, creating a range of inhibitor concentrations (e.g., from 0 µM to 100 µM). A "no inhibitor" control is included.

-

Initiation and Incubation: The reactions are initiated (often by adding the polymerase or MgCl2) and incubated at the optimal temperature for the enzyme for a fixed period (e.g., 10-30 minutes).

-

Reaction Termination and Analysis: The reactions are stopped (e.g., by adding EDTA). The reaction products are separated from unincorporated nucleotides using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Data Quantification and Analysis: The gel is imaged (e.g., autoradiography for radiolabels or fluorescence scanning). The amount of full-length extension product is quantified for each ddATP concentration. The percentage of inhibition relative to the "no inhibitor" control is plotted against the ddATP concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Applications in Research and Drug Development

The unique chain-terminating property of ddATP makes it an indispensable tool across various scientific disciplines.

-

Genomic Research and Diagnostics: As the cornerstone of Sanger sequencing, ddATP is fundamental to identifying genetic mutations, performing high-throughput sequencing projects, and decoding genetic codes.[3] This enables personalized medicine by identifying an individual's genetic profile and disease-related mutations to guide targeted therapies.[3]

-

Antiviral Drug Development: ddATP is an active metabolite of the antiretroviral drug didanosine (2',3'-dideoxyinosine) and effectively inhibits the reverse transcriptase of viruses like HIV.[9] It serves as a benchmark compound and a mechanistic model for the development of other nucleoside reverse transcriptase inhibitors (NRTIs), a critical class of drugs for treating viral infections.[6][10][13]

-

DNA Repair and Replication Studies: Researchers use ddATP to probe the mechanisms of DNA repair and replication. For instance, it has been used to study break-induced replication in mouse oocytes by inhibiting DNA polymerase-dependent repair events, allowing for the quantification of DNA damage amplification.[6][13] Its ability to irreversibly halt DNA synthesis makes it ideal for dissecting the processivity and fidelity of DNA polymerases.[13]

-

Emerging Technologies: The absolute termination property of ddATP is being integrated into advanced applications such as single-cell DNA repair profiling, genome editing, and synthetic biology to enhance target specificity and control over DNA synthesis.[6][13]

Conclusion

2',3'-dideoxyadenosine 5'-triphosphate (ddATP) trisodium is more than a simple nucleotide analog; it is a powerful molecular tool that provides precise and irreversible control over DNA synthesis.[13] Its fundamental role in chain termination has been pivotal in the advancement of genomics through Sanger sequencing and continues to be central to the development of antiviral therapeutics. By understanding its mechanism of action, quantitative inhibitory properties, and the experimental protocols for its application, researchers and drug development professionals can continue to leverage ddATP to unravel complex biological processes and engineer novel solutions for diagnostics and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. differencebetween.com [differencebetween.com]

- 3. ddATP (dideoxyribonucleosid-triphosphate) [baseclick.eu]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. Why is Sanger sequencing called the chain termination method? | AAT Bioquest [aatbio.com]

- 6. atpsolution.com [atpsolution.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Nucleotides for Chain termination Sequencing - Jena Bioscience [jenabioscience.com]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. cdnasynthesiskit.com [cdnasynthesiskit.com]

- 14. Sanger Sequencing Steps & Method [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

The Role of ddATP Trisodium in Retroviral Replication Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',3'-dideoxyadenosine 5'-triphosphate (ddATP) trisodium and its pivotal role in the study of retroviral replication. As the active triphosphate metabolite of the prodrug didanosine (2',3'-dideoxyinosine, ddI), ddATP is a potent chain-terminating inhibitor of reverse transcriptase, a critical enzyme in the life cycle of retroviruses such as the human immunodeficiency virus (HIV). This document details the mechanism of action of ddATP, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for its study, and visualizes key pathways and workflows.

Core Mechanism of Action: Chain Termination

ddATP is a nucleoside reverse transcriptase inhibitor (NRTI). Its mechanism of action is twofold:

-

Competitive Inhibition: ddATP structurally mimics the natural substrate, 2'-deoxyadenosine 5'-triphosphate (dATP). This allows it to compete with dATP for the active site of the retroviral reverse transcriptase (RT).[1]

-

Chain Termination: The key structural feature of ddATP is the absence of a hydroxyl group at the 3' position of its deoxyribose sugar moiety.[2] During reverse transcription, the viral RT incorporates ddATP into the growing proviral DNA chain. However, the lack of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP). This results in the premature termination of DNA chain elongation, thereby halting the replication of the viral genome.[3]

Intracellular Activation Pathway

Didanosine, the prodrug form, is administered and readily absorbed. It must undergo intracellular phosphorylation to its active form, ddATP. This multi-step enzymatic conversion is carried out by host cellular enzymes.[4][5]

Quantitative Data on Inhibitory Activity

The efficacy of ddATP and its prodrug, didanosine, has been quantified in various in vitro and cell-based assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of HIV-1 Reverse Transcriptase by ddATP

| Parameter | Substrate | Value | Enzyme | Notes |

| kpol (s-1) | dATP | 20.0 - 129.25 | HIV-1 RT | Rate of polymerase-catalyzed nucleotide incorporation.[6] |

| ddATP | - | HIV-1 RT | Slower incorporation rate compared to dATP.[7] | |

| Kd (µM) | dATP | 1.1 - 44.2 | HIV-1 RT | Dissociation constant, a measure of binding affinity. Lower values indicate tighter binding.[6] |

| ddATP | - | HIV-1 RT | Similar binding affinity to dATP.[8] | |

| kp/Kd | dATP | - | HIV-1 RT | Substrate specificity constant. |

| ddATP | 5-fold lower than dATP | HIV-1 RT | Indicates slightly lower overall efficiency of use by the enzyme compared to the natural substrate.[8] |

Table 2: Antiviral Activity of Didanosine (ddI) in Cell Culture

| Parameter | Cell Type | Value | Virus | Notes |

| EC50 | Phytohemagglutinin-activated PBMCs | - | HIV-1 | 50% effective concentration to inhibit viral replication. |

| IC50 | Various Cell Lines | > 100 µM | - | 50% inhibitory concentration for cell growth (cytotoxicity). Didanosine exhibits low cytotoxicity.[3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ddATP's role in retroviral replication.

In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the inhibitory effect of ddATP on the enzymatic activity of recombinant HIV-1 RT.

Detailed Methodology:

-

Preparation of Reagents:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT).

-

Prepare a template/primer solution, such as poly(A) with an oligo(dT) primer.

-

Prepare a mix of dNTPs (dGTP, dCTP, dTTP) and a labeled dUTP (e.g., digoxigenin-labeled dUTP) and biotin-labeled dUTP. The concentration of dATP's competitor (dTTP) should be at a concentration near its Km for HIV-1 RT.

-

Prepare serial dilutions of this compound in reaction buffer.

-

-

Assay Setup:

-

In a microcentrifuge tube or 96-well plate, combine the reaction buffer, template/primer, and dNTP/labeled dUTP mix.

-

Add the various dilutions of this compound to the respective tubes/wells. Include a control with no ddATP.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each tube/well.

-

Incubate the reaction at 37°C for 60 minutes.

-

-

Detection and Quantification:

-

Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

-

Transfer the reaction mixtures to a streptavidin-coated microplate to immobilize the newly synthesized biotin-labeled DNA.

-

Wash the wells to remove unincorporated nucleotides.

-

Add an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase - POD).

-

Wash the wells again to remove unbound antibody-enzyme conjugate.

-

Add a suitable chromogenic substrate (e.g., ABTS).

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis:

-

The absorbance is proportional to the amount of synthesized DNA.

-

Calculate the percentage of RT inhibition for each ddATP concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the ddATP concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Cellular HIV-1 Inhibition Assay (p24 Antigen Assay)

This assay evaluates the antiviral activity of the prodrug (didanosine) in a cell-based system by measuring the production of the HIV-1 p24 capsid protein.

Detailed Methodology:

-

Cell Preparation:

-

Culture a susceptible human T-cell line (e.g., CEM or Jurkat cells) or isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor and activate them with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 48-72 hours.

-

Seed the cells in a 96-well plate at an appropriate density.

-

-

Drug Application:

-

Prepare serial dilutions of didanosine in the cell culture medium.

-

Add the dilutions to the wells containing the cells. Include a "no drug" control.

-

-

Viral Infection:

-

Infect the cells with a pre-titered stock of HIV-1 (e.g., HIV-1NL4-3) at a specific multiplicity of infection (MOI).

-

-

Incubation and Monitoring:

-

Incubate the infected cells at 37°C in a humidified CO₂ incubator for 7 to 10 days.

-

Periodically, and at the end of the incubation period, carefully collect the cell culture supernatant.

-

-

p24 Antigen Quantification:

-

Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 antigen capture ELISA kit, following the manufacturer's instructions.[9][10][11][12][13] This typically involves:

-

Coating a microplate with a capture antibody specific for p24.

-

Adding the cell supernatant samples.

-

Adding a detector antibody, which is also specific for p24 and is conjugated to an enzyme.

-

Adding a substrate that produces a measurable signal (e.g., colorimetric).

-

Measuring the signal, which is proportional to the amount of p24 antigen.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of p24 production for each didanosine concentration compared to the "no drug" control.

-

Plot the percentage of inhibition against the logarithm of the didanosine concentration to determine the 50% effective concentration (EC₅₀).

-

Conclusion

This compound is a cornerstone tool in the study of retroviral replication. Its well-defined mechanism of action as a chain terminator of reverse transcriptase makes it an invaluable reagent for in vitro enzymatic assays and a benchmark compound in cellular antiviral screening. The prodrug, didanosine, has been a clinically significant antiretroviral agent, and the study of its active triphosphate form continues to provide fundamental insights into the mechanisms of retroviral replication and the development of novel antiretroviral therapies. The protocols and data presented in this guide offer a robust framework for researchers to effectively utilize this compound in their investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. elearning.raghunathpurcollege.ac.in [elearning.raghunathpurcollege.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Structure of HIV‐1 reverse transcriptase/d4TTP complex: Novel DNA cross‐linking site and pH‐dependent conformational changes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective inhibition of HIV-1 reverse transcriptase by an antiviral inhibitor, (R)-9-(2-Phosphonylmethoxypropyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ablinc.com [ablinc.com]

- 10. researchgate.net [researchgate.net]

- 11. ablinc.com [ablinc.com]

- 12. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. en.hillgene.com [en.hillgene.com]

The Function of ddATP: A Technical Guide to the Active Metabolite of Didanosine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Didanosine (2',3'-dideoxyinosine, ddI) is a pivotal nucleoside reverse transcriptase inhibitor (NRTI) used in antiretroviral therapy. As a prodrug, its efficacy is entirely dependent on its intracellular conversion to the active moiety, 2',3'-dideoxyadenosine 5'-triphosphate (ddATP). This document provides a comprehensive technical overview of the function of ddATP, detailing its metabolic activation pathway, its dual mechanism of action against HIV-1 reverse transcriptase, and the experimental methodologies used to characterize its activity. Quantitative data on its pharmacokinetics and intracellular concentrations are presented to provide a complete picture of its pharmacological profile.

Intracellular Activation of Didanosine to ddATP

Didanosine, a synthetic analog of the natural nucleoside deoxyadenosine, enters the host cell and must undergo a multi-step enzymatic phosphorylation to become pharmacologically active.[1][2] This process is exclusively mediated by host cellular enzymes.

The activation pathway is as follows:

-

Initial Phosphorylation: Didanosine (ddI) is first phosphorylated by a cellular 5'-nucleotidase to its monophosphate form, dideoxyinosine monophosphate (ddIMP).[3]

-

Conversion to Adenosine Analog: ddIMP is then converted to dideoxyadenosine monophosphate (ddAMP) by adenylosuccinate synthetase and adenylosuccinate lyase.[3][4]

-

Subsequent Phosphorylations: ddAMP is further phosphorylated by cellular kinases, first to dideoxyadenosine diphosphate (ddADP) and ultimately to the active triphosphate form, ddATP.[3]

This intracellular conversion is a critical determinant of the drug's potency.[5] The resulting ddATP has a prolonged intracellular half-life, estimated to be between 8 and 40 hours, which allows for less frequent dosing compared to some other NRTIs.[3][4]

Caption: Intracellular metabolic activation of the prodrug didanosine (ddI) to ddATP.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

ddATP inhibits the replication of HIV by targeting the viral reverse transcriptase (RT) enzyme, which is essential for converting the viral RNA genome into DNA.[6] The mechanism is twofold: competitive inhibition and DNA chain termination.

Competitive Inhibition

ddATP is a structural analog of the natural substrate 2'-deoxyadenosine 5'-triphosphate (dATP).[3] It directly competes with dATP for binding to the active site of the HIV-1 RT enzyme.[2][7] The relative intracellular concentrations of ddATP and dATP are therefore a key factor in the drug's effectiveness. Studies have shown that co-administration of drugs like hydroxyurea or zidovudine can decrease the intracellular pools of dATP, thereby enhancing the competitive advantage and antiviral activity of ddATP.[3][8]

DNA Chain Termination

The definitive action of ddATP is as a chain terminator.[1][9] During reverse transcription, HIV-1 RT incorporates nucleotides into a nascent viral DNA strand. When ddATP is selected and incorporated into the chain, it irrevocably halts DNA synthesis.[7] This is because ddATP lacks the 3'-hydroxyl (3'-OH) group that is chemically necessary to form a phosphodiester bond with the 5'-phosphate of the next incoming nucleotide.[1][4] This premature termination prevents the completion of the viral DNA, thereby stopping the viral replication cycle.[10]

Caption: ddATP lacks a 3'-OH group, causing DNA chain termination upon incorporation.

Quantitative Pharmacological Data

The clinical efficacy of didanosine is underpinned by the intracellular pharmacokinetics of ddATP. The following tables summarize key quantitative parameters.

Table 1: Pharmacokinetic Properties

| Parameter | Value | Source(s) |

| Didanosine (ddI) Bioavailability | 30 - 42% | [7][11] |

| Didanosine (ddI) Plasma Half-life | 0.5 - 1.5 hours | [7][11] |

| ddATP Intracellular Half-life | >12 hours (range 8 - 40 hours) | [3][7][11] |

Table 2: Intracellular Concentrations in PBMCs

| Analyte | Concentration (fmol/10⁶ cells) | Condition | Source(s) |

| ddATP | 5.06 - 8.00 | Patients on stable ddI regimens | [12] |

| ddATP | 1.50 - 7.54 | Patients on ddI + Tenofovir | [12] |

| dATP | 125 - 320 | Patients not on ddI | [12] |

| dATP | 67.2 - 186 | Patients on long-term Tenofovir | [12] |

Table 3: In Vitro Inhibitory Concentrations of Didanosine

| Cell Type | IC₅₀ (mg/L) |

| T-cell Cultures | 0.24 - 0.6 |

| Monocyte/Macrophage Cultures | 0.002 - 0.020 |

| Source:[3] |

Experimental Protocols

Quantification of Intracellular ddATP

Accurate measurement of intracellular ddATP is crucial for pharmacokinetic studies and for understanding drug interactions. The primary method employed is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

General Protocol for ddATP Quantification in PBMCs:

-

Sample Collection: Whole blood is collected from patients.

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Lysis & Extraction: A known number of cells are lysed, typically with a cold methanol or perchloric acid solution, to release intracellular contents and precipitate proteins.

-

Sample Preparation: The supernatant containing the nucleotides is collected, neutralized if necessary, and prepared for injection.

-

HPLC Separation: The extract is injected into an HPLC system, where ddATP is separated from other endogenous nucleotides on a suitable column (e.g., anion exchange or reversed-phase ion-pairing).

-

MS/MS Detection: The eluent from the HPLC is directed to a tandem mass spectrometer. ddATP is ionized (e.g., by electrospray ionization) and detected using specific precursor-to-product ion transitions (Multiple Reaction Monitoring), allowing for highly sensitive and selective quantification.

-

Data Analysis: The concentration of ddATP is determined by comparing its signal to that of a standard curve prepared with known amounts of ddATP.

Caption: Workflow for quantifying intracellular ddATP levels using HPLC-MS/MS.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the ability of ddATP to inhibit the enzymatic activity of purified HIV-1 RT and cause chain termination.

General Protocol for RT Inhibition Assay:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing purified recombinant HIV-1 RT enzyme and a nucleic acid template-primer (e.g., a poly(rA) template annealed to an oligo(dT) primer).

-

Substrate Addition: A mix of the four natural deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP) is added. One of the dNTPs (e.g., dTTP) is typically radiolabeled (e.g., with ³²P or ³³P) to allow for visualization of the synthesized DNA.

-

Inhibitor Addition: The reaction is run in the presence of varying concentrations of the inhibitor, ddATP. A control reaction with no inhibitor is also prepared.

-

Incubation: The reaction mixtures are incubated at 37°C to allow DNA synthesis to proceed.

-

Reaction Termination: The reaction is stopped, for example, by adding EDTA.

-

Product Separation: The DNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization and Analysis: The gel is exposed to an X-ray film or a phosphorimager screen. The intensity and length of the DNA product bands are analyzed. In the presence of ddATP, shorter, terminated DNA fragments will be observed, and the overall amount of full-length product will decrease in a dose-dependent manner.

Caption: Experimental workflow for an in vitro HIV-1 reverse transcriptase inhibition assay.

Resistance to Didanosine

Prolonged therapy with didanosine can lead to the selection of HIV-1 variants with reduced susceptibility. A key mutation associated with didanosine resistance involves a change at codon 74 of the reverse transcriptase gene (L74V).[13] Patients who develop this mutation may experience a decline in CD4+ T-cell counts and an increase in viral load, indicating reduced drug efficacy.[13] Understanding these resistance pathways is critical for designing effective long-term combination antiretroviral therapy regimens.

References

- 1. What is the mechanism of Didanosine? [synapse.patsnap.com]

- 2. Didanosine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Didanosine | Oncohema Key [oncohemakey.com]

- 4. Didanosine | C10H12N4O3 | CID 135398739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Didanosine. An update on its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Intracellular activation of 2',3'-dideoxyinosine and drug interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dntp-mix-100mm.com [dntp-mix-100mm.com]

- 10. benchchem.com [benchchem.com]

- 11. Didanosine - Wikipedia [en.wikipedia.org]

- 12. Intracellular Nucleotide Levels during Coadministration of Tenofovir Disoproxil Fumarate and Didanosine in HIV-1-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Didanosine resistance in HIV-infected patients switched from zidovudine to didanosine monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational principles of dideoxynucleotide chain termination.

An In-Depth Technical Guide to the Foundational Principles of Dideoxynucleotide Chain Termination Sequencing

Introduction

Developed by Frederick Sanger and his colleagues in 1977, the dideoxynucleotide chain termination method, commonly known as Sanger sequencing, revolutionized the field of molecular biology.[1][2] For nearly four decades, it stood as the predominant method for DNA sequencing and remains the "gold standard" for its high accuracy (99.99%) in validating sequencing results and for smaller-scale projects.[3][4] This guide provides a detailed exploration of the core principles, experimental protocols, and data interpretation associated with this foundational technique. The method's ingenuity lies in the controlled interruption of in vitro DNA synthesis to generate a collection of DNA fragments, each terminated at a specific nucleotide.[5]

Core Principle: The Chemistry of Chain Termination

The Sanger method is a modification of the natural process of DNA replication. In standard DNA synthesis, a DNA polymerase enzyme catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleotide triphosphate (dNTP).[5][6] This 3'-OH group is essential for chain elongation.

The central innovation of Sanger sequencing is the use of dideoxynucleotide triphosphates (ddNTPs) .[7][8] These molecules are structural analogs of dNTPs but critically lack the 3'-OH group on the deoxyribose sugar; they have a hydrogen atom instead.[8] When a DNA polymerase incorporates a ddNTP into the nascent DNA strand, the absence of the 3'-OH group makes it impossible to form a phosphodiester bond with the next nucleotide, thereby terminating the elongation of that specific DNA chain.[2][5][9]

The sequencing reaction contains both standard dNTPs and a much lower concentration of one or more ddNTPs.[1][8] As DNA polymerase synthesizes new strands complementary to the template, it will occasionally incorporate a ddNTP instead of its dNTP counterpart. This incorporation is a random event. The result is a collection of newly synthesized DNA fragments of varying lengths, each ending with a specific ddNTP that corresponds to its position in the DNA sequence.[10]

Key Reaction Components

A successful Sanger sequencing reaction depends on the precise combination of several critical components.

| Component | Function |

| DNA Template | A single-stranded DNA molecule whose sequence is to be determined. Double-stranded DNA must first be denatured.[2][3] |

| DNA Primer | A short, single-stranded oligonucleotide that is complementary to the 3' end of the template DNA. It provides the necessary 3'-OH starting point for DNA polymerase to begin synthesis.[2][3] |

| DNA Polymerase | An enzyme that synthesizes a new DNA strand complementary to the template, starting from the primer.[2] Thermostable polymerases are often used in modern cycle sequencing protocols.[11] |

| Deoxynucleotides (dNTPs) | The four standard DNA building blocks (dATP, dCTP, dGTP, dTTP) required for chain elongation.[2] |

| Dideoxynucleotides (ddNTPs) | The chain-terminating nucleotides (ddATP, ddCTP, ddGTP, ddTTP). They lack the 3'-OH group necessary for phosphodiester bond formation, thus halting DNA synthesis upon incorporation.[2][5] |

Experimental Protocols

Two primary methodologies have been employed for Sanger sequencing: the classical gel-based method and the more modern, automated dye-terminator capillary electrophoresis method.

Classical Chain-Termination Protocol (Manual)

This original method involves four separate reactions and visualization via autoradiography.

Methodology:

-

Reaction Setup: The single-stranded DNA template is divided into four separate reaction tubes.[2][12]

-

Reagent Addition: To each of the four tubes, a reaction mixture containing the DNA template, a primer, DNA polymerase, and all four dNTPs is added.[12][13]

-

Dideoxynucleotide Spiking: A small amount of a single type of ddNTP (ddATP, ddCTP, ddGTP, or ddTTP) is added to each respective tube.[2][13] The primer or one of the dNTPs is typically radioactively labeled for later visualization.[12]

-

Chain Termination Reaction: The reactions proceed, with DNA polymerase synthesizing complementary strands. In each tube, elongation halts whenever the specific ddNTP for that reaction is incorporated. This generates a series of radiolabeled fragments ending in either A, T, C, or G, respectively.

-

Denaturing Gel Electrophoresis: The contents of the four reaction tubes are loaded into separate lanes of a high-resolution denaturing polyacrylamide-urea gel.[2][14] This gel separates the DNA fragments based on size, with even single-nucleotide differences in length being resolved.[10]

-

Visualization and Sequence Reading: The gel is exposed to X-ray film (autoradiography). The resulting dark bands indicate the positions of the radiolabeled, terminated fragments.[12] The DNA sequence is read from the bottom of the gel upwards, across the four lanes, corresponding to the 5' to 3' sequence of the newly synthesized strand.[4]

Dye-Terminator Cycle Sequencing Protocol (Automated)

This modern iteration uses fluorescently labeled ddNTPs and capillary electrophoresis, enabling higher throughput and automation.

Methodology:

-

Reaction Setup: All components—template DNA, primer, DNA polymerase, dNTPs, and all four ddNTPs—are combined in a single reaction tube.[6] Crucially, each of the four ddNTPs is labeled with a different colored fluorescent dye.[3][10]

-

Cycle Sequencing: The reaction undergoes thermal cycling, similar to a Polymerase Chain Reaction (PCR). This allows for linear amplification of the sequencing products from the original template.[11]

-

Denaturation: The mixture is heated to separate the DNA strands.

-

Annealing: The temperature is lowered to allow the primer to bind to the template.

-

Extension: The temperature is raised for DNA polymerase to synthesize the new strand until a fluorescently labeled ddNTP is incorporated.

-

-

Post-Reaction Cleanup: Unincorporated ddNTPs, primers, and salts are removed from the reaction mixture to prevent interference during electrophoresis.[1]

-

Capillary Electrophoresis: The purified reaction products are loaded into an automated DNA sequencer. The fragments migrate through a thin capillary filled with a gel matrix.[6]

-

Fluorescence Detection: As the fragments move through the capillary, a laser excites the fluorescent dyes at the end of each fragment. A detector records the color of the fluorescence as each fragment passes.[13]

-

Data Analysis: The sequencing machine's software converts the fluorescence data into a chromatogram, which displays colored peaks corresponding to each nucleotide in the sequence.[13][15] The software also generates a text-based sequence file.

Data Presentation and Analysis

The output of automated Sanger sequencing is a chromatogram, a graphical representation of the sequence data.[15]

| Data Feature | Description |

| Peaks | Each peak represents a nucleotide. The color of the peak corresponds to the base (e.g., Green for A, Red for T, Blue for C, Black for G).[16] |

| Peak Height | The height of the peak, measured in relative fluorescence units (RFU), indicates the signal strength. High, well-defined peaks suggest high-quality data.[15][17] |

| Peak Spacing | Evenly spaced peaks are indicative of a good sequencing run. |

| Quality Values (Phred Score) | Analysis software assigns a quality score to each base call, representing the confidence in its accuracy.[15] Generally, the first 20-40 bases and the later parts of a long read (>500-600 bp) have lower quality.[15][17] |

Quantitative Data Summary

The ratio of dNTPs to ddNTPs is critical for generating a readable distribution of fragment lengths.

| Component | Typical Concentration Ratio | Rationale |

| dNTP:ddNTP Ratio | ~100:1 to 500:1 | A significantly higher concentration of dNTPs ensures that chain elongation proceeds long enough to generate a useful range of fragment lengths.[8] A low concentration of ddNTPs allows for random, infrequent termination at each base position.[7] |

Mandatory Visualizations

Molecular Mechanism of Dideoxy Chain Termination

Caption: Mechanism of chain termination by ddNTPs versus normal elongation with dNTPs.

Experimental Workflow of Classical Sanger Sequencing

Caption: Workflow of the classical, four-lane Sanger sequencing method.

Logical Flow of Automated Dye-Terminator Sequencingdot

References

- 1. microbenotes.com [microbenotes.com]

- 2. Sanger sequencing - Wikipedia [en.wikipedia.org]

- 3. cd-genomics.com [cd-genomics.com]

- 4. Sanger Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]

- 5. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 6. Sanger DNA Sequencing Method | Steps & Structure - Lesson | Study.com [study.com]

- 7. geneticeducation.co.in [geneticeducation.co.in]

- 8. dideoxy Sequencing of DNA [bio.davidson.edu]

- 9. ck12.org [ck12.org]

- 10. sop.washington.edu [sop.washington.edu]

- 11. DNA sequencing by the dideoxy method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. microbenotes.com [microbenotes.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. How does dideoxy nucleotide (ddNTP) work in Sanger DNA sequencing? | AAT Bioquest [aatbio.com]

- 15. blog.genewiz.com [blog.genewiz.com]

- 16. futurelearn.com [futurelearn.com]

- 17. youtube.com [youtube.com]

The Impact of ddATP Trisodium on Mitochondrial DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of 2',3'-Dideoxyadenosine 5'-triphosphate (ddATP) trisodium on mitochondrial DNA (mtDNA) replication. It details the molecular mechanisms of action, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for its study, and explores the downstream cellular consequences. This document is intended to serve as a valuable resource for researchers in mitochondrial biology, toxicology, and therapeutic development.

Introduction to Mitochondrial DNA Replication and ddATP

Mitochondria, the powerhouses of the cell, possess their own circular genome (mtDNA), which is critical for the production of energy through oxidative phosphorylation.[1][2] The replication of mtDNA is a complex process managed by a dedicated set of nuclear-encoded proteins, with DNA polymerase gamma (Pol γ) being the sole replicative DNA polymerase in the mitochondria.[1][3][4][5] Pol γ is responsible for synthesizing and proofreading mtDNA.[1][5]

ddATP is a synthetic analog of the natural nucleotide deoxyadenosine triphosphate (dATP). As a dideoxynucleoside, it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, which is essential for DNA chain elongation.[6][7][8] This property makes ddATP a potent chain-terminating inhibitor of DNA polymerases, including Pol γ.[1] Understanding the interaction between ddATP and Pol γ is crucial for assessing the mitochondrial toxicity of nucleoside reverse transcriptase inhibitors (NRTIs) used in antiviral therapies and for developing new therapeutic strategies targeting mitochondrial metabolism.[9][10]

Mechanism of Action: Chain-Terminating Inhibition of DNA Polymerase Gamma

The primary mechanism by which ddATP impacts mtDNA replication is through the direct inhibition of Pol γ. The process unfolds as follows:

-

Competitive Binding: ddATP competes with the endogenous dATP for binding to the active site of the Pol γ catalytic subunit.[9]

-

Incorporation: Pol γ incorporates ddATP into the nascent mtDNA strand.

-

Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the ddATP molecule prevents the addition of the next nucleotide, effectively halting DNA synthesis.[6][8]

-

mtDNA Depletion: The persistent termination of replication leads to a progressive reduction in the cellular mtDNA copy number, a condition known as mtDNA depletion.[11]

This mechanism is a hallmark of dideoxynucleoside analogs and is the basis for their use in Sanger DNA sequencing and as antiviral agents. However, the unintended inhibition of Pol γ can lead to significant mitochondrial toxicity.[1][9]

Quantitative Analysis of Pol γ Inhibition and mtDNA Depletion

| Parameter | Analyte | Typical Expected Value | Significance | Reference Method |

| Ki (inhibition constant) | ddATP vs. Pol γ | Low micromolar (µM) to nanomolar (nM) range | Indicates high binding affinity of the inhibitor to the enzyme. A lower Ki signifies a more potent inhibitor. | Enzyme kinetics assay[3][4] |

| IC50 | ddATP vs. Pol γ | Low micromolar (µM) range | Concentration of ddATP required to inhibit 50% of Pol γ activity in vitro. | DNA polymerase activity assay[12] |

| mtDNA Copy Number | ddATP-treated cells | Dose- and time-dependent decrease | Reflects the in-cellulo consequence of Pol γ inhibition, leading to mtDNA depletion. | Quantitative PCR (qPCR)[13][14] |

Note: The expected values are based on data for similar dideoxynucleoside analogs and may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of ddATP on mtDNA replication.

This protocol measures the in vitro activity of purified Pol γ and its inhibition by ddATP using a non-radioactive method based on the incorporation of digoxigenin (DIG)-labeled nucleotides.[15]

Materials:

-

Purified recombinant human DNA polymerase γ

-

Activated calf thymus DNA (template/primer)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

DIG-11-dUTP

-

This compound solutions (various concentrations)

-

Anti-DIG-AP Fab fragments (alkaline phosphatase-conjugated)

-

Chemiluminescent substrate for AP (e.g., CSPD)

-

Nylon membrane

Procedure:

-

Prepare reaction mixtures containing reaction buffer, activated DNA, dNTPs (excluding dTTP), and varying concentrations of ddATP.

-

Add purified Pol γ to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Spot the reaction mixtures onto a nylon membrane.

-

Fix the DNA to the membrane by UV crosslinking.

-

Block the membrane and incubate with anti-DIG-AP Fab fragments.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Detect the signal using a chemiluminescence imager.

-

Quantify the signal intensity to determine the level of DNA synthesis.

-

Calculate the percentage of inhibition for each ddATP concentration and determine the IC50 value.

This protocol determines the relative amount of mtDNA compared to nuclear DNA (nDNA) in cells treated with ddATP.[13][16]

Materials:

-

Cell culture reagents

-

This compound

-

DNA extraction kit

-

Primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M)

-

qPCR master mix (e.g., SYBR Green-based)

-

Real-time PCR instrument

Procedure:

-

Culture cells (e.g., HeLa, HepG2) and treat with various concentrations of ddATP for a specified duration (e.g., 24, 48, 72 hours). Include an untreated control.

-

Harvest cells and extract total genomic DNA.

-

Perform qPCR in separate reactions for the mitochondrial and nuclear gene targets using the extracted DNA as a template.

-

Determine the cycle threshold (CT) values for both targets in treated and untreated samples.

-

Calculate the difference in CT values (ΔCT) between the nuclear and mitochondrial genes (ΔCT = CT_nDNA - CT_mtDNA).

-

The relative mtDNA content is calculated as 2 x 2^ΔCT.[13]

-

Normalize the mtDNA content of treated samples to the untreated control to determine the percentage of mtDNA depletion.

This protocol allows for the direct visualization of newly synthesized mtDNA in individual cells and the inhibitory effect of ddATP.[17][18][19]

Materials:

-

Cell culture reagents on coverslips

-

5-ethynyl-2'-deoxyuridine (EdU)

-

This compound

-

Cell fixation and permeabilization buffers

-

Click-iT® EdU reaction cocktail (containing a fluorescent azide)

-

Mitochondrial marker (e.g., antibody against TOM20 or MitoTracker™ dye)

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Culture cells on coverslips and treat with ddATP for a desired period.

-

Add EdU to the culture medium for a short pulse (e.g., 1-2 hours) to label newly synthesized DNA.[17]

-

Fix and permeabilize the cells.

-

Perform the Click-iT® reaction to attach a fluorescent probe to the incorporated EdU.

-

Immunostain for a mitochondrial marker (e.g., TOM20) to visualize the mitochondrial network.

-

Stain the nuclei with DAPI.

-

Mount the coverslips and visualize using fluorescence microscopy.

-

In ddATP-treated cells, a significant reduction in the extranuclear (mitochondrial) EdU signal is expected, indicating inhibition of mtDNA synthesis.

Cellular Consequences of mtDNA Replication Inhibition

The depletion of mtDNA induced by ddATP triggers a cascade of detrimental cellular events, collectively known as mitochondrial dysfunction.

-

Impaired Oxidative Phosphorylation (OXPHOS): Since mtDNA encodes essential subunits of the electron transport chain (ETC), its depletion leads to dysfunctional ETC complexes, reduced ATP production, and a shift towards glycolysis.[20]

-

Increased Reactive Oxygen Species (ROS): A faulty ETC can lead to increased electron leakage and the overproduction of ROS, such as superoxide. This creates a state of oxidative stress.[21][22][23]

-

Mitochondrial Permeability Transition: Elevated ROS and impaired energy metabolism can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[20]

-

Apoptosis: The release of cytochrome c into the cytoplasm initiates the caspase cascade, leading to programmed cell death or apoptosis.[20]

Relevance in Drug Development and Toxicology

The study of ddATP's impact on mtDNA replication is highly relevant for:

-

Antiviral Drug Safety: Many NRTIs used to treat HIV and other viral infections can be phosphorylated to their triphosphate forms in host cells and subsequently inhibit Pol γ, leading to mitochondrial toxicity.[1][9][10] Understanding these off-target effects is critical for designing safer antiviral drugs.

-

Oncology: Some research suggests that targeting mtDNA replication could be a viable anti-cancer strategy. Since some cancer cells are under metabolic stress, inhibiting their mitochondrial function could be selectively toxic.[12] For example, the small molecule Congo Red has been identified as a Pol γ inhibitor that selectively kills MLH1 deficient colon cancer cells.[12]

-

Mitochondrial Diseases: While ddATP itself is a toxin, the study of its mechanisms provides valuable insights into the pathophysiology of mitochondrial diseases caused by mutations in POLG and other genes involved in mtDNA maintenance.[11][24][25][26]

Conclusion

This compound is a powerful tool for studying mitochondrial biology, acting as a specific and potent chain-terminating inhibitor of DNA polymerase γ. Its application in research settings allows for the controlled depletion of mtDNA, providing a model to investigate the profound cellular consequences of mitochondrial dysfunction, from impaired energy metabolism to the induction of apoptosis. The experimental protocols detailed in this guide offer a robust framework for researchers to quantify the inhibitory effects of ddATP and other compounds on mtDNA replication. A thorough understanding of these mechanisms is essential for the development of safer pharmaceuticals and novel therapeutic approaches targeting mitochondrial pathways.

References

- 1. A mechanistic view of human mitochondrial DNA polymerase γ: providing insight into drug toxicity and mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial DNA Replication and Disease: A Historical Perspective on Molecular Insights and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sensitive assay for mitochondrial DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. DNA polymerase gamma and mitochondrial disease: understanding the consequence of POLG mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ddTTP trisodium | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 9. Structural basis for processivity and antiviral drug toxicity in human mitochondrial DNA replicase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural insights into human mitochondrial DNA replication and disease-related polymerase mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial DNA replication and disease: insights from DNA polymerase γ mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting mitochondrial DNA polymerase gamma for selective inhibition of MLH1 deficient colon cancer growth | PLOS One [journals.plos.org]

- 13. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reduced mtDNA copy number increases the sensitivity of tumor cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A non-radioactive DNA synthesis assay demonstrates that elements of the Sigma 1278b Mip1 mitochondrial DNA polymerase domain and C-terminal extension facilitate robust enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of mtDNA content in cultured cells by direct droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitochondrial Replication Assay (MIRA) for Efficient in situ Quantification of Nascent mtDNA and Protein Interactions with Nascent mtDNA (mitoSIRF) [bio-protocol.org]

- 18. Visualization of Mitochondrial DNA Replication in Individual Cells by EdU Signal Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Mitochondrial Dysfunction: Pathophysiology and Mitochondria-Targeted Drug Delivery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DNA polymerase gamma inhibition by vitamin K3 induces mitochondria-mediated cytotoxicity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Clinical effects of chemical exposures on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Drug Development for Rare Mitochondrial Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Advances in drug therapy for mitochondrial diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Drug Development for the Therapy of Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Handling and Storage of ddATP Trisodium Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential protocols for the safe handling, storage, and utilization of 2',3'-Dideoxyadenosine 5'-triphosphate (ddATP) trisodium salt powder. Adherence to these guidelines is critical for ensuring the compound's stability, purity, and performance in sensitive molecular biology applications.

Core Properties and Storage Protocols

ddATP trisodium is a synthetic analog of deoxyadenosine triphosphate (dATP). Its defining structural feature is the absence of a hydroxyl group at the 3' position of the deoxyribose sugar. This modification prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby acting as a potent chain terminator for DNA polymerases.[1] This property is fundamental to its application in Sanger DNA sequencing and as an inhibitor of viral reverse transcriptases.[2][3]

Proper storage is paramount to prevent degradation and maintain the integrity of the compound. ddATP is susceptible to hydrolysis and degradation from repeated freeze-thaw cycles.

Table 1: Storage and Stability of this compound

| Form | Storage Temperature (Long-Term) | Storage Temperature (Short-Term) | Shelf Life/Stability Notes |

| Powder (Solid) | -20°C | Ambient (up to 1 week cumulative)[4] | Stable for extended periods when stored dry and protected from light. Hygroscopic; must be kept in a desiccated environment. |

| Aqueous Solution | -80°C | -20°C | A stock solution can be stable for up to 6 months at -80°C and for 1 month at -20°C.[2] A 10 mM solution is stable for 12 months at -20°C.[4] |

Handling and Solution Preparation

As a precautionary measure, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound powder and its solutions.

Protocol for Reconstitution of this compound Powder

This protocol describes the preparation of a 10 mM stock solution.

Materials:

-

This compound powder

-

Nuclease-free water

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes with sterile, filter tips

Procedure:

-

Pre-handling: Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize condensation, as the powder is hygroscopic.

-

Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[4]

-

Calculation: Determine the required volume of nuclease-free water to add to achieve the desired final concentration (e.g., 10 mM). The molecular weight of this compound salt can vary slightly between suppliers; use the specific molecular weight provided on the product's datasheet for precise calculations.

-

Reconstitution: Aseptically add the calculated volume of nuclease-free water to the vial.

-

Dissolution: Gently vortex or pipette the solution up and down to ensure the powder is completely dissolved.

-

pH Adjustment (If Necessary): Check the pH of the solution. For most applications, a pH of 7.5 is optimal.[4] If necessary, adjust using dilute, sterile NaOH or HCl.

-

Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, nuclease-free tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to degradation.[5]

-

Storage: Store the aliquots at -20°C for routine use or at -80°C for long-term storage.[2]

Experimental Protocols and Applications

ddATP is a cornerstone reagent in several key molecular biology techniques. Its primary function is to terminate DNA synthesis, a property leveraged in DNA sequencing and polymerase inhibition studies.

Sanger DNA Sequencing (Chain-Termination Method)

Sanger sequencing relies on the controlled, random incorporation of ddNTPs to generate a series of DNA fragments of varying lengths, each terminated with a specific ddNTP.[6][7]

Table 2: Typical Reagent Concentrations for Sanger Sequencing Reaction

| Component | Final Concentration/Amount | Purpose |

| DNA Template (e.g., PCR product) | 20-100 ng | The DNA sequence to be determined. |

| Sequencing Primer | 0.5-5 pmol | Binds to the template to initiate DNA synthesis. |

| dNTP Mix (dATP, dCTP, dGTP, dTTP) | 50-200 µM each | Building blocks for the new DNA strand. |